Vonoprazan
Description
Vonoprazan is a potassium-competitive acid blocker (P-CAB) approved in Japan in 2014 for treating acid-related disorders, including gastroesophageal reflux disease (GERD), erosive esophagitis (EE), and Helicobacter pylori eradication . Unlike proton pump inhibitors (PPIs), which bind irreversibly to the H+/K+ ATPase pump, this compound reversibly competes with potassium ions at the pump’s luminal surface, enabling rapid (1–2 hours) and sustained acid suppression independent of CYP2C19 metabolism . Clinical trials demonstrate its non-inferiority or superiority to PPIs like lansoprazole, particularly in severe GERD (Los Angeles grades C/D) and H. pylori eradication .
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDBKMOZYNOTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236869 | |
| Record name | Vonoprazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
| Record name | Vonoprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
881681-00-1 | |
| Record name | Vonoprazan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vonoprazan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vonoprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vonoprazan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VONOPRAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
194.8°C | |
| Record name | Vonoprazan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11739 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
The synthesis of vonoprazan involves several steps:
Initial Reaction: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde is dissolved in an organic solvent and mixed with methylamine alcohol solution to generate an imine.
Boc Protection: The intermediate compound is dissolved in an organic solvent and reacted with Boc anhydride under ice bath conditions to form another intermediate.
Deprotection: The sulfonylated product is treated with trifluoroacetic acid and methylene dichloride to remove the Boc protecting group.
Salification: The final product is obtained by salifying the deprotected compound with fumaric acid to produce this compound fumarate.
Chemical Reactions Analysis
Vonoprazan undergoes various chemical reactions, including:
Oxidation and Reduction: The synthesis involves reduction steps using metal borohydrides.
Substitution: Sulfonylation with 3-pyridine sulfuryl chloride is a key substitution reaction in its synthesis.
Common Reagents: Methylamine, metal borohydrides, Boc anhydride, sodium hydride, crown ether, and 3-pyridine sulfuryl chloride are commonly used.
Major Products: The major product is this compound fumarate, which is used in pharmaceutical formulations.
Scientific Research Applications
Vonoprazan is a potassium-competitive acid blocker that has been shown to be effective in treating acid-related disorders .
Cost-Effectiveness
- A study demonstrated that this compound is a cost-effective treatment option, despite higher medical costs associated with its long-term use .
Pharmacokinetics
- No clinically meaningful drug-drug interactions were observed, and this compound was well tolerated when administered with low-dose aspirin (LDA) or nonsteroidal anti-inflammatory drugs (NSAIDs) .
Safety
- This compound was associated with no safety concerns during an 8-week study, while there was a dose-dependent increase in serum gastrin .
Data Tables
Table 1: Clinical Outcomes of this compound vs. Esomeprazole and Lansoprazole
| Outcome | This compound 10 mg | Esomeprazole 20 mg | Lansoprazole 15 mg |
|---|---|---|---|
| Clinical outcomes | |||
| GI bleeding per 100 patients | |||
| Inpatient | 3.26 | 26.21 | 21.71 |
| Outpatient | 7.53 | 36.35 | 83.78 |
| GI bleeding death | 0.25 | 2.02 | 1.67 |
| Acute CV events | |||
| Inpatient | 12.64 | 14.13 | 13.90 |
| Outpatient | 9.44 | 10.54 | 10.37 |
| Acute CV events deaths | 1.82 | 2.00 | 1.97 |
| Total discounted LY | 12.47 | 12.35 | 12.38 |
| Total discounted QALYs | 10.01 | 9.66 | 9.72 |
| Cost outcomes (JPY) | |||
| Drug | 853,602 | 773,323 | 512,448 |
| GI bleeding | 33,960 | 256,601 | 239,460 |
| Acute CV events | 171,949 | 195,732 | 192,022 |
| Total | 1,059,510 | 1,225,657 | 943,930 |
Table 2: Clinical Outcomes in Different Scenarios
| Outcome | Scenario 1 | Scenario 2 | Scenario 3 |
|---|---|---|---|
| This compound 10 mg | This compound 10 mg | This compound 10 mg | |
| Lansoprazole 15 mg (generic) | Esomeprazole 20 mg | Esomeprazole 20 mg | |
| Clinical outcomes | |||
| GI bleeding per 100 patients | |||
| Inpatient | 3.26 | 3.26 | 3.26 |
| 21.71 | 26.23 | 26.15 | |
| Outpatient | 7.53 | 7.53 | 7.52 |
| 83.78 | 36.39 | 36.26 | |
| GI bleeding deaths | 0.25 | 0.25 | 0.25 |
| 1.67 | 2.02 | 2.01 | |
| Acute CV events per 100 patients | |||
| Inpatient | 12.64 | 12.56 | 12.84 |
| 13.90 | 13.65 | 15.28 | |
| Outpatient | 9.44 | 9.37 | 9.59 |
| 10.37 | 10.19 | 11.41 | |
| Acute CV event deaths | 1.82 | 1.81 | 1.85 |
| 1.97 | 1.94 | 2.14 |
Case Studies
Mechanism of Action
Vonoprazan works by inhibiting the H+, K±ATPase enzyme system in a potassium-competitive manner. This inhibition suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . The compound forms disulfide bonds with the cysteine molecule of H+/K±ATPase, leading to rapid, profound, and sustained suppression of gastric acid secretion .
Comparison with Similar Compounds
Mechanism of Action and Pharmacokinetics
Vonoprazan’s pyrrole-based structure (pKa 9.3) allows rapid accumulation in parietal cells, achieving peak plasma concentrations within 2 hours and prolonged acid suppression (>24 hours) . Its independence from CYP2C19 polymorphisms ensures consistent efficacy across diverse patient genotypes, unlike PPIs, which exhibit variable effectiveness in poor metabolizers . Physiologically based pharmacokinetic models predict dose-proportional plasma concentrations and sustained intragastric pH >4, critical for healing EE and symptom relief .
Comparative Analysis with Similar Compounds
Potassium-Competitive Acid Blockers (P-CABs)
Revaprazan: The first P-CAB (approved in South Korea for ulcers), revaprazan exhibits efficacy comparable to PPIs but lacks this compound’s rapidity and durability due to a lower pKa (8.2 vs. 9.3) . Hepatotoxicity linked to its imidazopyridine ring limits its use, a risk mitigated in this compound’s structure .
Tegoprazan: A newer benzimidazole-based P-CAB, tegoprazan shows similar minimum inhibitory concentrations (MICs) to this compound against H. pylori. However, tegoprazan combined with metronidazole enhances bacterial susceptibility (20.6% vs.
| Table 1: P-CAB Comparative Efficacy | ||
|---|---|---|
| Property | This compound | Tegoprazan |
| Acid suppression duration | >24 hours | ~18 hours |
| H. pylori + metronidazole synergy | Moderate | High |
| CYP2C19 dependency | No | No |
Proton Pump Inhibitors (PPIs)
Lansoprazole: In phase III trials, this compound 20 mg achieved non-inferior EE healing rates vs. lansoprazole 30 mg at 8 weeks (92% vs. 90%) but showed faster healing at 2 and 4 weeks . This compound also maintained healing in 98% of CYP2C19 extensive metabolizers vs. 95% with lansoprazole .
Esomeprazole: this compound 20 mg outperformed esomeprazole 20 mg in sustaining intragastric pH >4 (29.2 vs. 19.8 hours/day) .
| Table 2: Efficacy in GERD/EE Management | ||
|---|---|---|
| Drug | Healing Rate (8 weeks) | pH >4 Duration (hours/day) |
| This compound 20 mg | 92% | 29.2 |
| Lansoprazole 30 mg | 90% | 17.5 |
| Esomeprazole 20 mg | 85% | 19.8 |
H2 Receptor Antagonists (H2RAs)
This compound and H2RAs show comparable efficacy in preventing ulcer recurrence (OR = 2.61 vs. PPIs, 95% CI: 0.81–8.41), but this compound is superior in reducing ulcer bleeding risk (OR = 0.36 vs. H2RAs) .
Biological Activity
Vonoprazan is a potassium-competitive acid blocker (P-CAB) that has emerged as an effective treatment for various gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and Helicobacter pylori (H. pylori) eradication. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and interactions with other drugs.
This compound acts by reversibly binding to the gastric proton pump, specifically the H+, K+-ATPase enzyme, which is crucial for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), this compound does not require activation in an acidic environment, allowing for rapid and sustained acid suppression. Its potency is approximately 350 times greater than that of PPIs, leading to more effective management of acid-related disorders .
Pharmacokinetics
- Absorption : After oral administration, this compound reaches peak plasma concentration (Tmax) within 1-2 hours.
- Bioavailability : Approximately 9% in rats, indicating significant first-pass metabolism.
- Distribution : High volume of distribution exceeding body volume by tenfold.
- Metabolism : Primarily metabolized by CYP3A4 and CYP2C19 enzymes.
- Half-life : Estimated mean elimination half-life is up to nine hours .
Treatment of GERD
A systematic review and meta-analysis demonstrated that this compound significantly improves healing rates in PPI-resistant erosive esophagitis (EE). The healing rates were reported as follows:
| Time Point | Healing Rate (%) | 95% Confidence Interval |
|---|---|---|
| Week 4 | 91.7 | 86.8 - 94.8 |
| Week 8 | 88.5 | 69.7 - 96.2 |
Additionally, maintenance rates were high at various follow-up points:
H. pylori Eradication
In a randomized clinical study comparing this compound with amoxicillin against standard triple therapy involving rabeprazole, this compound-based regimens achieved superior eradication rates:
| Treatment Group | Eradication Rate (%) |
|---|---|
| This compound + Amoxicillin (14 days) | 92.5 |
| This compound + Amoxicillin (10 days) | 91.6 |
| Rabeprazole Triple Therapy | 80.1 |
These results highlight the efficacy of this compound in eradicating H. pylori compared to traditional therapies .
Safety Profile
The short-term safety profile of this compound is generally comparable to that of PPIs, with treatment-emergent adverse events occurring at rates of 33.3% for this compound versus 26.4% for PPIs . Serious adverse events were notably absent in studies focusing on PPI-resistant GERD patients .
Drug Interactions
Research indicates that this compound can inhibit several cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2D6, and CYP2B6. This inhibition may lead to altered metabolism of co-administered drugs, necessitating caution when prescribing this compound alongside medications metabolized by these pathways .
Q & A
Q. What analytical methods are recommended for quantifying vonoprazan and its metabolites in preclinical pharmacokinetic studies?
A validated UPLC-MS/MS method is widely used for simultaneous detection of this compound and its primary metabolite, this compound carboxylic acid (M1), in rat plasma. Key parameters include:
- Chromatography : ACQUITY UPLC® BEH C18 column (100 mm × 2.1 mm, 1.7 μm) with gradient elution (acetonitrile-water containing 0.1% formic acid).
- Detection : ESI+ mode with MRM transitions m/z 346.04 → 314.97 (this compound) and m/z 347.08 → 205.06 (M1).
- Validation : Linear ranges of 5–1,000 ng·mL⁻¹ (this compound) and 10–2,000 ng·mL⁻¹ (M1), precision (RSD <15%), recovery rates (78–86%), and stability under varied conditions .
Q. How does this compound compare to proton pump inhibitors (PPIs) in acid suppression efficacy?
this compound inhibits H⁺/K⁺-ATPase reversibly and independently of acid activation, enabling faster, more potent, and sustained acid suppression. Unlike PPIs, it does not require food-timed dosing or CYP2C19 metabolism, reducing interpatient variability. Clinical trials show superior nighttime acid control and higher healing rates in severe erosive esophagitis (e.g., 92.9% vs. 84.6% for lansoprazole) .
Q. What are the standard methodologies for evaluating this compound's efficacy in H. pylori eradication trials?
Phase III randomized, double-blind studies (e.g., PHALCON-HP trial) compare this compound-based triple therapy (this compound + amoxicillin + clarithromycin) to PPI-based regimens. Endpoints include eradication rates at 4–8 weeks, assessed via urea breath tests or stool antigen assays. Subgroup analyses for CYP2C19 polymorphisms and clarithromycin resistance are critical .
Advanced Research Questions
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize this compound dosing in clinical trials?
PBPK-PD models integrate in vitro data (e.g., plasma concentration-time profiles, CYP3A4 metabolism) with clinical outcomes (e.g., intragastric pH >4 holding time). For example, simulations predict 24-hour acid suppression profiles and dose-exposure relationships, validated against phase I/II data .
Q. What statistical approaches address confounding factors in post-hoc analyses of this compound trials?
Pre-planned blinded interim analyses adjust for multiplicity (e.g., closed testing procedures). For post-hoc superiority claims, 95% confidence intervals (CIs) and Bayesian network meta-analyses are used. In the PHALCON-HP trial, this compound's eradication rate superiority (82.2% vs. 70.4% for lansoprazole) was supported by pre-specified non-inferiority margins (Δ=10%) and subgroup consistency .
Q. What protocols are recommended for long-term safety monitoring of this compound in clinical studies?
Q. How do drug-drug interactions (DDIs) with CYP3A4 inducers/inhibitors impact this compound dosing?
this compound exposure increases by 58% when co-administered with clarithromycin (CYP3A4 inhibitor). Conversely, CYP3A4 inducers (e.g., rifampicin) reduce AUC by ~50%. DDI studies recommend dose adjustments or therapeutic drug monitoring in polypharmacy cohorts .
Q. What factors influence this compound's efficacy in healing post-endoscopic submucosal dissection (ESD) ulcers?
Randomized trials show this compound's superiority over PPIs in large ulcers (≥35 mm), with scarring rates of 42.2% vs. 19.2% (p<0.05). Multivariate analyses identify ulcer location (lower stomach) and this compound use (OR=2.21) as key predictors .
Methodological Considerations
Q. How to design a non-inferiority trial comparing this compound to PPIs in erosive esophagitis?
Q. What analytical techniques ensure stability and purity of this compound fumarate in formulation studies?
Reverse-phase LC methods (e.g., Phenomenex Kinetex EVO C18 column) detect related substances (raw materials, degradants). Validation includes forced degradation studies (heat, light, pH) and resolution of ten impurities with RSD <2% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
